(S)-叔丁基 3-甲基-1,4-二氮杂环戊烷-1-羧酸酯

描述

“(S)-Tert-butyl 3-methyl-1,4-diazepane-1-carboxylate” is a chemical compound with the CAS Number: 194032-32-1 and a molecular weight of 214.31 . It is typically stored in a dark, dry place at temperatures between 2-8°C .

Synthesis Analysis

A practical synthesis of this compound has been established for supplying this key intermediate of Rho–kinase inhibitor K-115 in a multikilogram production . The chiral 1,4-diazepane was constructed by intramolecular Fukuyama–Mitsunobu cyclization of a N-nosyl diamino alcohol starting from the commercially available (S)- or ®-2-aminopropan-1-ol .

Molecular Structure Analysis

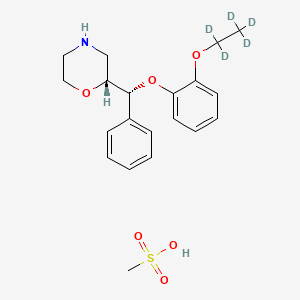

The molecular structure of this compound is represented by the linear formula C11H22N2O2 . The InChI code for this compound is 1S/C11H22N2O2/c1-9-8-13(7-5-6-12-9)10(14)15-11(2,3)4/h9,12H,5-8H2,1-4H3/t9-/m0/s1 .

Physical And Chemical Properties Analysis

The compound is a colorless to yellow liquid or solid . It has a molecular weight of 214.30 .

科学研究应用

Rho 激酶抑制剂 K-115 的合成

(S)-叔丁基 3-甲基-1,4-二氮杂环戊烷-1-羧酸酯是 Rho 激酶抑制剂 K-115 合成中的关键中间体。这种合成方法适用于千克级生产,涉及从市售氨基丙醇开始的分子内福山-光延环化 (Gomi、Kouketsu、Ohgiya 和 Shibuya,2012)。

潜在的 SPECT 显像剂

一种衍生物,叔丁基 8-碘-5,6-二氢-5-甲基-6-氧代-4H-咪唑并[1,5-a][1,4]苯二氮杂卓-3-羧酸酯,被合成作为一种高亲和力和选择性的放射性配体,用于苯二氮卓受体。该化合物具有作为 SPECT 显像剂的潜力 (He、Matecka、Lee、Gu、Rice、Wong、Skolnick 和 Costa,1994)。

苯二氮卓受体配体的合成

一种相关化合物,叔丁基 8-氯-5,6-二氢-5-甲基-6-氧代-4H-咪唑并[1,5-a][1,4]苯二氮杂卓-3-羧酸酯,是苯二氮卓受体的非苯二氮卓敏感亚型的强亲和力配体。它的合成涉及在最后一步引入氚标记,显示出受体结合研究的潜力 (Gu、Costa、Wong、Rice 和 Skolnick,1992)。

在氮杂菲合成中的作用

该分子在 2H-、3H-和 4H-氮杂菲的合成中发挥作用,显示了氮杂菲的热分布平衡。这突出了其在研究氮杂菲化学中的重要性 (Satake 等,1991)。

烯烃环氧化中的催化

该化合物还在催化中找到应用,特别是在用于烯烃环氧化反应的锰(III)配合物中。它在调节配体的路易斯碱性的作用中影响此类反应中的反应性和选择性 (Sankaralingam 和 Palaniandavar,2014)。

分子内环丙烷化

在另一项研究中,该化合物被用于双铑(II)催化的 N-烯丙基和 N-高烯丙基重氮乙酰胺的分子内环丙烷化,展示了其在有机合成中的多功能性 (Doyle、Eismont、Protopopova 和 Kwan,1994)。

二肽模拟物的合成

它还用于合成三取代的 1,4-二氮杂环-3-酮类二肽模拟物,突出了其在为生物应用开发新型分子支架中的潜力 (Weitz、Pellegrini、Mierke 和 Chorev,1997)。

安全和危害

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with this compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

属性

IUPAC Name |

tert-butyl (3S)-3-methyl-1,4-diazepane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-9-8-13(7-5-6-12-9)10(14)15-11(2,3)4/h9,12H,5-8H2,1-4H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDTFCUXOVITPHU-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCCN1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CN(CCCN1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-Tert-butyl 3-methyl-1,4-diazepane-1-carboxylate | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

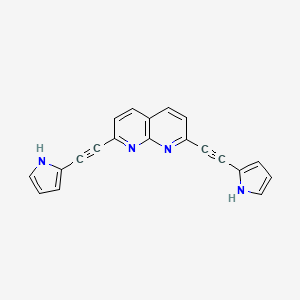

![6-Methylpyrrolo[1,2-a]pyrazine](/img/structure/B562509.png)

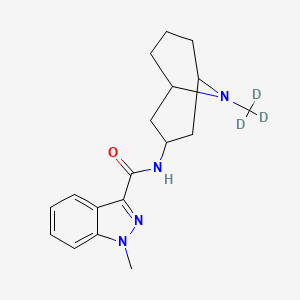

![(3S,4aS,8aS)-2-[(2R,3R)-3-[(3-Acetoxy-2-methylbenzoyl)amino]-4-phenythiobutyl]-decahydro-N-(2-hydroxy-1,1-dimethylethyl)-3-isoquinolinecarboxamide](/img/structure/B562510.png)

![(3S,4aS,8aS)-2-[(3R)-3-Amino-2-hydroxy-4-(phenylsulfanyl)butyl]decahydroisoquinoline-3-carboxylic acid](/img/structure/B562511.png)

![4-Hexen-2-one, 3-methyl-, [R-(E)]- (9CI)](/img/no-structure.png)

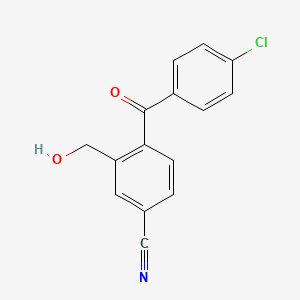

![4-[4-(Dimethylamino)-1-(4'-chlorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)-benzonitrile](/img/structure/B562529.png)